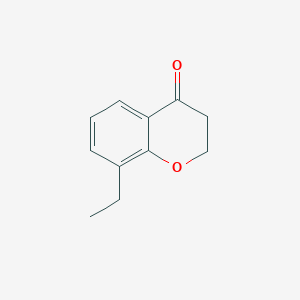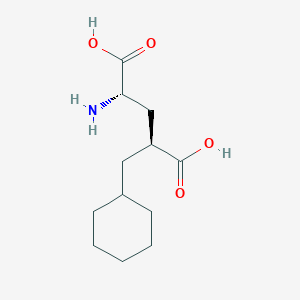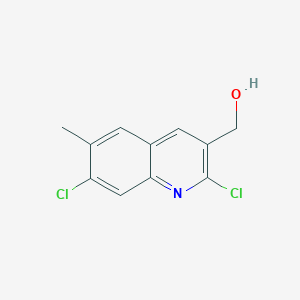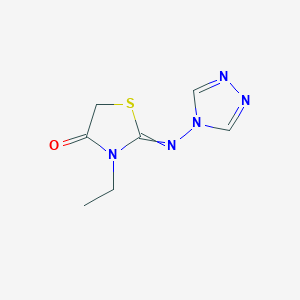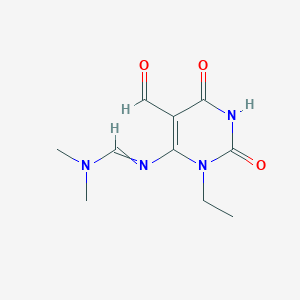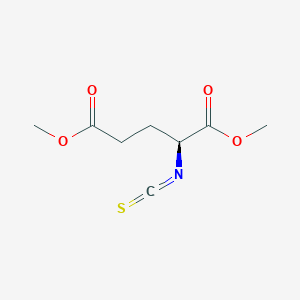
D-Apiose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Apiose is a unique branched-chain pentose sugar found in the cell walls of higher plants and aquatic monocots. It is a component of the pectic structure of rhamnogalacturonan-II and apiogalacturonan. This compound is also present in a large number of naturally occurring secondary metabolites, including glycosides, which are commercially appealing due to their beneficial health properties and their role in flavor release in food and beverage production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Apiose can be synthesized from UDP-glucuronic acid through the action of UDP-apiose/UDP-xylose synthase. This enzyme catalyzes the conversion of UDP-glucuronic acid to UDP-apiose, which can then be used in various biosynthetic pathways .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, such as parsley and other higher plants. The extraction process typically includes hydrolysis of the plant material followed by purification steps to isolate the this compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Apiose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, apiose 1-reductase uses D-apiitol and NAD+ to produce apiitol-apiose, NADH, and H+ .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NAD+, UDP-glucuronic acid, and various enzymes such as UDP-apiose/UDP-xylose synthase and apiosidases .
Major Products: The major products formed from the reactions involving this compound include apiitol-apiose and various glycosides, which are important for their biological and chemical properties .
Aplicaciones Científicas De Investigación
D-Apiose has a range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a building block for the synthesis of complex molecules. In biology, it plays a crucial role in the structure and function of plant cell walls. In medicine, this compound-containing compounds have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties. In the food industry, this compound is important for its role in flavor release in food and beverage production .
Mecanismo De Acción
D-Apiose exerts its effects through various molecular targets and pathways. For example, in the biosynthesis of flavonoid apiosides, an enzyme called apiosyltransferase catalyzes the transfer of this compound to flavonoid glycosides. This enzyme exhibits strict selectivity towards UDP-apiose, and the resulting apiosides play important roles in plant growth regulation .
Comparación Con Compuestos Similares
D-Apiose is unique due to its branched-chain structure and the presence of a tertiary alcohol group. Similar compounds include other pentose sugars such as arabinose and xylose. this compound stands out because of its specific role in the structure of plant cell walls and its presence in a wide range of secondary metabolites .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal |
InChI |
InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1 |
Clave InChI |
AVGPOAXYRRIZMM-BYPYZUCNSA-N |
SMILES isomérico |
C(C(CO)([C@H](C=O)O)O)O |
SMILES canónico |
C(C(CO)(C(C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


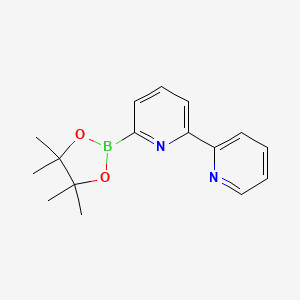
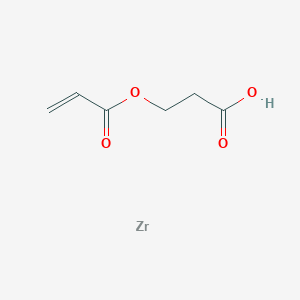
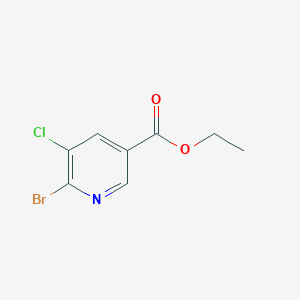
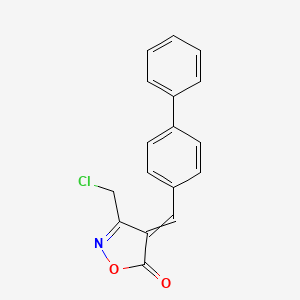
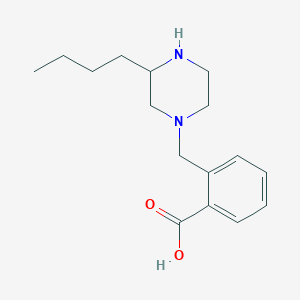
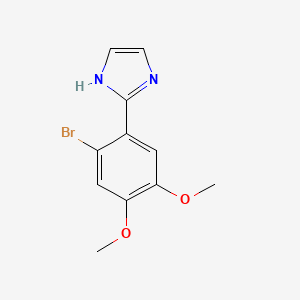
![1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine](/img/structure/B11724169.png)
